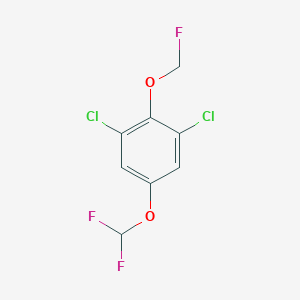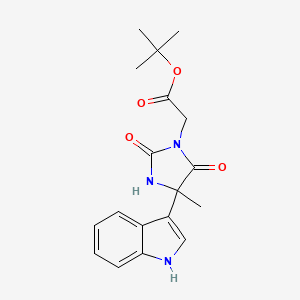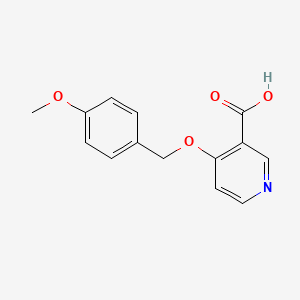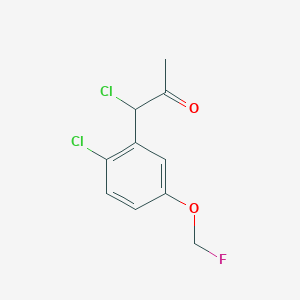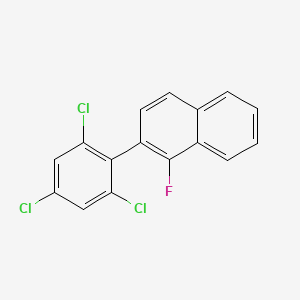
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a 2,4,6-trichlorophenyl group
Métodos De Preparación
The synthesis of 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of 2,4,6-trichlorophenylboronic acid with 1-fluoronaphthalene under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to achieve the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and chloro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the halogen substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: While not yet widely used in medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in the area of anti-cancer or anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene exerts its effects is not fully understood. its interactions with biological targets likely involve the binding of the fluoro and chloro groups to specific enzymes or receptors. This binding can alter the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-2-(2,4-dichlorophenyl)naphthalene: This compound lacks one chlorine atom compared to the target compound, which may result in different chemical and biological properties.
1-Fluoro-2-(2,4,6-tribromophenyl)naphthalene:
2-Fluoro-1-(2,4,6-trichlorophenyl)naphthalene: The position of the fluoro group is different, which can affect the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H8Cl3F |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
1-fluoro-2-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-10-7-13(18)15(14(19)8-10)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |
Clave InChI |
RBMSMXNJHRDPAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


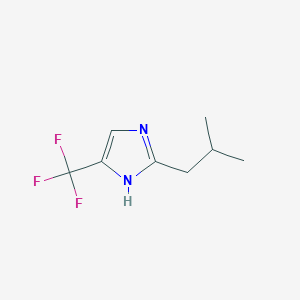
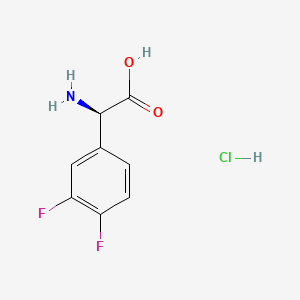
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)

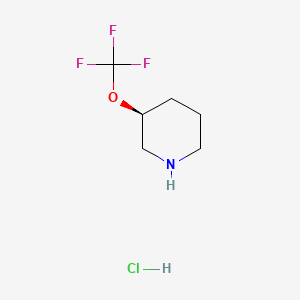
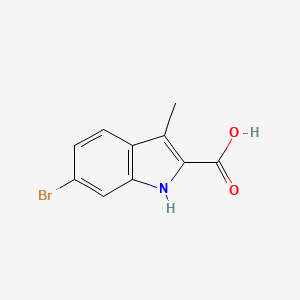
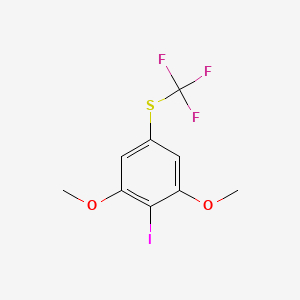
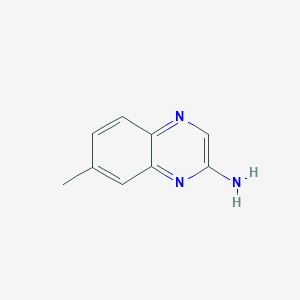
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
